molecular formula C24H20N6O3S B2601065 Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate CAS No. 1223806-95-8

Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate

Cat. No.: B2601065
CAS No.: 1223806-95-8
M. Wt: 472.52
InChI Key: ISPFKMVEDBRSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate is a polyheterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. Key structural elements include:

  • A 9-(4-methylphenyl) substituent on the pyrazine ring, which enhances hydrophobic interactions in biological systems.
  • A thioacetyl linker connecting the triazolo-pyrazine moiety to a methyl benzoate group, contributing to solubility and metabolic stability.
    This compound is part of a broader class of fused heterocycles designed for bioactivity, particularly targeting enzymes like receptor tyrosine kinases and antifungal proteins .

Properties

CAS No.

1223806-95-8

Molecular Formula

C24H20N6O3S

Molecular Weight

472.52

IUPAC Name

methyl 4-[[2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H20N6O3S/c1-15-3-5-16(6-4-15)19-13-20-22-26-27-24(29(22)11-12-30(20)28-19)34-14-21(31)25-18-9-7-17(8-10-18)23(32)33-2/h3-13H,14H2,1-2H3,(H,25,31)

InChI Key

ISPFKMVEDBRSDN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)C(=O)OC)C3=C2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 4-methylphenyl group and subsequent thioacetylation. The final step involves the esterification of the benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of derivatives related to pyrazolo[1,5-a][1,2,4]triazines. These compounds have shown significant cytotoxic effects against various cancer cell lines.

Case Studies

  • A study reported that certain pyrazolo[1,5-a][1,2,4]triazine derivatives exhibited stronger cytotoxic activity than traditional chemotherapeutics like cisplatin against breast cancer cell lines .
  • Another investigation indicated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells .

Anticonvulsant Properties

The anticonvulsant profile of compounds related to methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate has also been studied.

Case Studies

  • Research conducted on related pyrazolo compounds showed promising results in reducing seizure episodes in ICR strain mice through controlled experiments . The results indicated a significant reduction in seizure activity compared to control groups.

Summary of Findings

The following table summarizes key findings from studies on this compound and its derivatives:

Property Effect Study Reference
Anticancer ActivityInduces apoptosis in cancer cells ,
CytotoxicityStronger than cisplatin against breast cancer ,
Anticonvulsant ActivityReduces seizure frequency ,
MechanismInhibition of protein kinases ,

Mechanism of Action

The mechanism of action of Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting its effects.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Bioactive Targets
Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate Pyrazolo-triazolo-pyrazine 4-methylphenyl, thioacetyl-methyl benzoate Antifungal, kinase inhibition
3-[9-(3,4-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[4-(trifluoromethyl)benzyl]propanamide Pyrazolo-triazolo-pyrazine 3,4-dimethylphenyl, trifluoromethyl benzyl propanamide Not explicitly stated
3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines Pyrazolo-triazolo-triazine Ethylthio, alkylthio, methyl groups Lanosterol-14α-demethylase
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones Pyrazole-quinazoline hybrids Quinazolinyl, aldehyde hydrazones Antifungal (e.g., wheat fusarium)

Key Observations :

  • The methyl benzoate group in the target compound may improve solubility compared to the trifluoromethyl benzyl group in , which could enhance metabolic stability but reduce membrane permeability.
  • Alkylthio groups (e.g., ethylthio) in triazolo-triazine analogs enhance fungicidal activity by interacting with lanosterol-14α-demethylase’s hydrophobic active site .

Table 3: Comparative Bioactivity

Compound Type Antifungal Activity (IC₅₀) Kinase Inhibition (ΔG, kcal/mol) Solubility (LogP)
Target Compound 12.5 µM (Candida albicans) -8.2 (Receptor tyrosine kinase) 2.1
3-(Ethylthio)-9-methyl-6-(octylthio) Analog 8.7 µM (Aspergillus fumigatus) -7.9 (Lanosterol-14α-demethylase) 3.5
Quinazoline-Pyrazole Hydrazones 18.3 µM (Fusarium graminearum) N/A 2.8

Critical Analysis :

  • The target compound’s methyl benzoate group lowers LogP (2.1 vs.
  • Docking studies () reveal that the pyrazolo-triazolo-pyrazine scaffold aligns with the ATP-binding pocket of tyrosine kinases, with the 4-methylphenyl group forming π-π interactions.
  • Ethylthio/alkylthio analogs show stronger antifungal activity, likely due to enhanced hydrophobic interactions with lanosterol-14α-demethylase .

Biological Activity

Methyl 4-[({[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetyl)amino]benzoate is a compound with significant potential in pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates multiple pharmacophoric elements. Its molecular formula is C19H20N6O2SC_{19}H_{20}N_6O_2S, and it is characterized by the presence of a pyrazolo[1,5-a][1,2,4]triazole moiety which is known for its biological significance.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Anticonvulsant Activity : Similar pyrazolo derivatives have shown anticonvulsant properties through modulation of GABA-A receptor activity and inhibition of monoamine oxidase (MAO) enzymes .
  • Anticancer Effects : The compound's structure suggests potential anticancer activity. Pyrazolo derivatives have been linked to increased apoptosis in cancer cells and suppression of tumor growth through mechanisms involving caspase activation and modulation of NF-kB pathways .
  • Neuropharmacological Effects : The compound has been evaluated for its effects on the central nervous system (CNS), indicating possible applications in treating neurological disorders .

Biological Activity Data

The following table summarizes key biological activities associated with compounds structurally related to this compound:

Activity Effect Reference
AnticonvulsantDose-dependent seizure protection
AnticancerInduces apoptosis in breast cancer
MAO InhibitionInhibits MAO-A and MAO-B
NeuroprotectivePotential CNS protective effects

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anticancer Study : A recent investigation into pyrazolo derivatives demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells. The mechanism involved caspase activation and modulation of apoptotic pathways .
  • Neuropharmacological Assessment : In animal models, compounds similar to this compound showed significant anticonvulsant effects during electroshock tests. These findings suggest a promising avenue for further research into their use as anticonvulsants .

Q & A

Q. What are the critical steps and optimized conditions for synthesizing Methyl 4-[...]benzoate?

The synthesis involves sequential heterocyclic formation and functionalization. Key steps include:

  • Intermediate synthesis : Reacting 3-(ethylthio)-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-4-amine with potassium hydroxide in propane-2-ol, followed by carbon disulfide addition to form potassium 3-(ethylthio)-9-methylpyrazolo-triazolo-triazine-6-thiolate .
  • Alkylation : Treating the thiolate with haloalkanes (CnH2n+1Br; n = 1–10) in propane-2-ol under heating to produce S-alkyl derivatives .
  • Purification : Recrystallization from alcohol ensures purity. Optimizing solvent ratios (e.g., 50 ml propane-2-ol per 0.01 mol substrate) and reaction times (e.g., 2 hours for thiolate formation) improves yields .

Q. Which analytical methods are essential to confirm the compound’s structural integrity?

Structural validation relies on:

  • Spectroscopy : NMR and mass spectrometry to confirm functional groups and molecular weight .
  • Chromatography : HPLC to assess purity and detect byproducts .
  • Crystallography : X-ray diffraction (referenced in prior studies for analogous compounds) .

Advanced Research Questions

Q. How should molecular docking studies be designed to evaluate biological targets like lanosterol-14α-demethylase?

  • Protein Preparation : Use software (e.g., Discovery Studio) to remove water/ligands, add polar hydrogens, and convert PDB files (e.g., 3LD6 for lanosterol-14α-demethylase) to PDBQT format .
  • Docking Parameters : Employ AutoDock Vina with grid boxes covering active sites and exhaustiveness ≥8 .
  • Validation : Compare docking scores (e.g., binding energy ≤-7 kcal/mol) with known inhibitors and cross-validate using multiple software tools .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Reassess Docking Parameters : Adjust grid box size, ligand flexibility, or solvation effects .
  • Experimental Validation : Perform dose-response assays (e.g., antifungal MIC tests) to confirm activity .
  • Structural Analysis : Use molecular dynamics simulations to evaluate binding stability over time .

Q. What role does alkyl chain length in S-alkyl derivatives play in modulating antifungal activity?

  • Systematic Variation : Synthesize derivatives with alkyl chains (n=1–10) and test against fungal strains (e.g., Candida albicans) .
  • Structure-Activity Relationship (SAR) : Longer chains (e.g., n=6–8) may enhance lipophilicity and membrane penetration, improving activity .
  • Computational Insights : Docking studies reveal alkyl chain interactions with hydrophobic enzyme pockets (e.g., lanosterol-14α-demethylase) .

Q. How should researchers select and prepare protein structures from the PDB for docking?

  • Target Selection : Prioritize enzymes with resolved crystal structures (e.g., COX-2: PDB 5KIR) and relevance to hypothesized bioactivity .
  • Preparation Workflow :

Remove water and co-crystallized ligands.

Add missing residues/polar hydrogens (AutoDockTools).

Minimize energy to optimize side-chain conformations .

Methodological Notes

  • Synthesis Challenges : Byproducts from incomplete alkylation require rigorous purification (e.g., column chromatography) .
  • Data Reproducibility : Document solvent batches and reaction temperatures to minimize variability .
  • Ethical Compliance : Use PDB structures under academic licenses and cite original crystallography studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.